molecular formula C10H14F2O2 B2793535 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid CAS No. 1780300-27-7

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid

Cat. No.: B2793535
CAS No.: 1780300-27-7
M. Wt: 204.217
InChI Key: DDOHHAIDKXLPNH-UHFFFAOYSA-N
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Description

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid is a fluorinated organic compound with the molecular formula C10H14F2O2 It is characterized by the presence of two fluorine atoms and a carboxylic acid group attached to an octahydroindene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid typically involves the fluorination of an appropriate precursor compound followed by cyclization and functional group transformations. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: Formation of the octahydroindene ring system through intramolecular cyclization reactions.

    Functional Group Transformation: Introduction of the carboxylic acid group via oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups such as esters or amides.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Replacement of fluorine atoms with other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of esters, amides, or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of derivatives with different substituents replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorooctahydro-1H-indene-3a-carboxylic acid: Similar structure but with different stereochemistry.

    2,2-Difluorodecahydro-3aH-indene-3a-carboxylic acid: Contains additional hydrogen atoms in the ring system.

    2,2-Difluorotetrahydro-3aH-indene-3a-carboxylic acid: Contains fewer hydrogen atoms in the ring system.

Uniqueness

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid is unique due to its specific fluorination pattern and the presence of the octahydroindene ring system. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2-difluoro-3,4,5,6,7,7a-hexahydro-1H-indene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c11-10(12)5-7-3-1-2-4-9(7,6-10)8(13)14/h7H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOHHAIDKXLPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC(CC2C1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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